molecular formula C24H50NO+ B1212954 Cethexonium CAS No. 6810-42-0

Cethexonium

Cat. No. B1212954
CAS RN: 6810-42-0
M. Wt: 368.7 g/mol
InChI Key: YPQVDFLBDPTGLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cethexonium is a member of cyclohexanols.

Scientific Research Applications

  • Application in Separation Science :

    • CEC (Capillary Electrochromatography), a technique related to Cethexonium, is utilized in biochemical and pharmaceutical studies, environmental, and forensic analysis. This technique has evolved with applications in nano- and microfluidic devices for separations (Huo & Kok, 2008).
  • Clinical and Serological Applications :

    • Cethexonium-related compounds like ceftriaxone have been used in clinical studies to understand diseases such as neuroborreliosis, providing insights into long-term effects of treatments (Treib et al., 1998).
  • Intrathecal Gadolinium-Enhanced MR Cisternography (CE-MRC) :

    • CE-MRC, which might include agents related to Cethexonium, has been effective in evaluating CSF disorders and hydrocephalus, offering advantages over other cisternographic studies (Algın & Turkbey, 2013).
  • Pharmacokinetics and Therapeutic Drug Monitoring :

    • The pharmacokinetics of ceftriaxone, a related compound, have been studied extensively for various applications, including therapeutic drug monitoring (Herrera-Hidalgo et al., 2020).
  • Analytical Chemistry Applications :

    • In analytical chemistry, Cethexonium bromide has been used as an ion-pairing reagent for the analysis of glucuronic acid conjugates, demonstrating its versatility and efficiency in chromatographic systems (Liu et al., 1989).
  • Biomedical Applications of Nanoceria :

    • Nanoceria, similar to Cethexonium in some chemical properties, has shown therapeutic potential in treating disorders caused by reactive oxygen intermediates (ROI), highlighting its importance in biomedical applications (Karakoti et al., 2008).
  • Neuroprotective Effects in Neurological Disorders :

    • Ceftriaxone has demonstrated neuroprotective effects in various models of neurological diseases, including Alzheimer's and Parkinson's disease. It has been shown to reduce amyloid burden and neuroinflammatory response in Alzheimer’s disease models (Tikhonova et al., 2021).

properties

CAS RN

6810-42-0

Product Name

Cethexonium

Molecular Formula

C24H50NO+

Molecular Weight

368.7 g/mol

IUPAC Name

hexadecyl-(2-hydroxycyclohexyl)-dimethylazanium

InChI

InChI=1S/C24H50NO/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-19-22-25(2,3)23-20-17-18-21-24(23)26/h23-24,26H,4-22H2,1-3H3/q+1

InChI Key

YPQVDFLBDPTGLB-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCC[N+](C)(C)C1CCCCC1O

Canonical SMILES

CCCCCCCCCCCCCCCC[N+](C)(C)C1CCCCC1O

Other CAS RN

6810-42-0

Related CAS

1794-74-7 (bromide)

synonyms

Biocidan
cethexonium
cethexonium bromide

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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